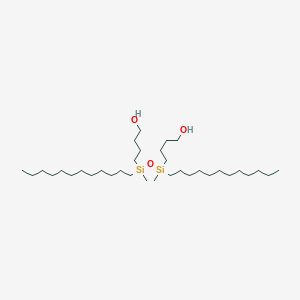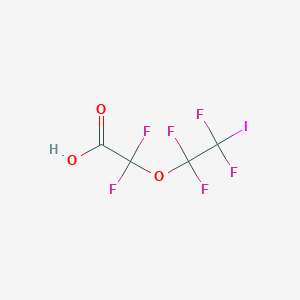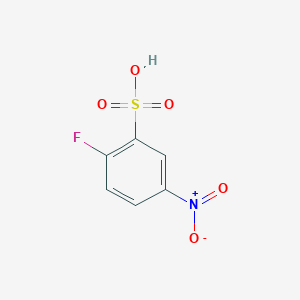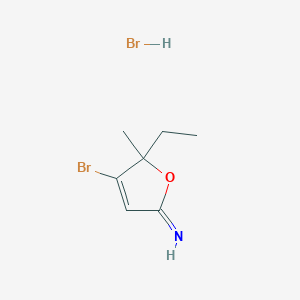
4,4'-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) is a chemical compound characterized by its unique structure, which includes two butanol groups attached to a disiloxane core. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) typically involves the reaction of 1,3-didodecyl-1,3-dimethyldisiloxane with butanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and processes due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) include:
- 1,3-Didodecyl-1,1,3,3-tetramethyldisiloxane
- 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(butan-1-ol)
Uniqueness
What sets 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain scientific and industrial applications .
Propriétés
Numéro CAS |
86996-13-6 |
|---|---|
Formule moléculaire |
C34H74O3Si2 |
Poids moléculaire |
587.1 g/mol |
Nom IUPAC |
4-[dodecyl-[dodecyl-(4-hydroxybutyl)-methylsilyl]oxy-methylsilyl]butan-1-ol |
InChI |
InChI=1S/C34H74O3Si2/c1-5-7-9-11-13-15-17-19-21-25-31-38(3,33-27-23-29-35)37-39(4,34-28-24-30-36)32-26-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
Clé InChI |
KKCOIGCDMOQNEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si](C)(CCCCO)O[Si](C)(CCCCCCCCCCCC)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)


![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)







![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
